molecular formula C22H19N3OS B2448661 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 346409-49-2

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2448661
CAS No.: 346409-49-2
M. Wt: 373.47
InChI Key: MNUZFDIDICBLNP-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-21(18-9-5-7-16-6-1-2-8-17(16)18)24-12-14-25(15-13-24)22-23-19-10-3-4-11-20(19)27-22/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUZFDIDICBLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step procedures. One common approach is the condensation of 2-aminobenzothiazole with piperazine, followed by the introduction of the naphthalene moiety through a Friedel-Crafts acylation reaction. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone demonstrates moderate to strong activity against a range of bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the compound's structure enhances its efficacy against pathogenic bacteria, warranting further investigation into its potential as an antimicrobial agent.

Antitumor Properties

The compound has also been evaluated for its antitumor activity. Similar benzothiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: Antitumor Activity Evaluation

A study conducted on a series of benzothiazole derivatives, including (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone, demonstrated significant cytotoxic effects against human cancer cell lines. The compound was found to induce S-phase arrest and upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Neuroprotective Effects

Recent research has suggested that benzothiazole derivatives may possess neuroprotective properties. These compounds can potentially mitigate oxidative stress and inflammation in neuronal cells.

Table 2: Neuroprotective Activity of Related Compounds

CompoundModel SystemObserved Effect
Compound DSH-SY5Y CellsReduced oxidative stress
Compound EPrimary NeuronsImproved cell viability

This neuroprotective potential highlights the importance of further studies to explore the therapeutic applications of (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone in neurodegenerative diseases.

Preparation Methods

The synthesis of (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step reactions:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate thiophenol derivatives.
  • Introduction of the Piperazine Ring : The benzothiazole intermediate is reacted with piperazine under controlled conditions to form the desired piperazinyl derivative.
  • Coupling with Naphthalene Derivative : Finally, the naphthalene moiety is introduced through a coupling reaction with naphthalene-derived acyl chlorides.

Mechanism of Action

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone involves its interaction with various molecular targets, including enzymes and receptors. The benzothiazole ring can bind to metal ions, while the piperazine ring can interact with neurotransmitter receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
  • (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzyl)methanone
  • (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Uniqueness

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

The compound (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves several key steps:

  • Formation of the Benzo[d]thiazole Moiety : This is achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
  • Attachment of the Piperazine Ring : The benzo[d]thiazole derivative is reacted with piperazine, often utilizing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Introduction of the Naphthalene Group : The final step involves Friedel-Crafts acylation to attach the naphthalene component to the piperazine derivative.

Antimicrobial Properties

Research has indicated that compounds similar to (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone exhibit significant antimicrobial activity. Studies have shown that benzo[d]thiazole derivatives possess anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. In a study assessing various benzo[d]thiazol-2-carboxamides, several compounds demonstrated low MIC values in the range of 1–10 µM, indicating strong anti-tubercular activity with low cytotoxicity against RAW 264.7 cell lines .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation. For instance, structural modifications in thiazole-bearing compounds have led to significant cytotoxicity against various cancer cell lines, with IC50 values often lower than those of standard chemotherapeutics like doxorubicin . The presence of specific substituents on the thiazole ring has been correlated with enhanced anticancer activity, suggesting that (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone may similarly exhibit promising effects.

The biological activity of (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s. Compounds with similar structures have shown effective AChE inhibition, suggesting potential therapeutic applications in cognitive decline .
  • Receptor Modulation : The interaction with specific receptors could modulate their activity, potentially leading to therapeutic effects in conditions such as cancer and infectious diseases.
  • Induction of Apoptosis : Some studies indicate that thiazole derivatives can induce apoptosis in cancer cells through pathways involving Bcl-2 family proteins, which are critical regulators of cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with related compounds:

Study Findings
Identified benzo[d]thiazol(piperazin) derivatives as new anti-mycobacterial agents with promising MIC values against Mycobacterium tuberculosis.
Demonstrated that thiazole-integrated compounds exhibited significant anticancer activity with IC50 values lower than doxorubicin against various cell lines.
Showed strong AChE inhibitory activity in a series of thiazole-containing compounds, suggesting potential for Alzheimer's treatment.

Q & A

Q. Structure-Activity Relationship (SAR) insights :

SubstituentPositionActivity TrendReference
-Cl6↑ Antibacterial (MIC 4 µM)
-OCH₃7↓ Cytotoxicity (HeLa IC₅₀ >100 µM)
-CH₃4↑ Solubility (LogP 2.1 vs. 3.5 for unsubstituted)

Electron-withdrawing groups (e.g., -Cl) enhance target binding via hydrophobic interactions, while -OCH₃ improves metabolic stability .

What are the recommended storage conditions to ensure compound stability during pharmacological testing?

  • Short-term : Store at -20°C in amber vials under argon to prevent oxidation .
  • Long-term : Lyophilized powder at -80°C with desiccants (silica gel) .
  • Stability validation : Monitor via HPLC every 6 months; degradation >5% warrants repurification .

What strategies mitigate solubility challenges in biological assays?

  • Co-solvents : Use cyclodextrin (10% w/v) or DMSO (≤1% v/v) for aqueous dispersion .
  • Prodrug design : Introduce phosphate esters at the naphthalene moiety to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

How do differential results in receptor binding assays inform analog design?

  • Target prioritization : If weak binding to H1 receptors (IC₅₀ >10 µM) is observed, focus on modifying the piperazine linker to reduce steric hindrance .
  • Mutagenesis studies : Replace naphthalene with smaller aryl groups (e.g., phenyl) to assess binding pocket size .

What purification techniques are critical after synthesis, and how do they impact purity?

  • Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1) to remove unreacted intermediates .
  • Recrystallization : Ethanol/water (8:2) yields crystals with ≥98% purity (HPLC) .
  • HPLC-DAD : Final purity validation at 254 nm; collect fractions with >95% area under the curve .

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